molecular formula C7H10N2O3 B569987 3-Butyn-2-ol,2-methyl-,allophanate(6CI) CAS No. 117043-41-1

3-Butyn-2-ol,2-methyl-,allophanate(6CI)

Cat. No.: B569987
CAS No.: 117043-41-1
M. Wt: 170.168
InChI Key: YGLBYDQCYGYUHY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-Butyn-2-ol,2-methyl-,allophanate(6CI) is a specialized organic compound with the systematic name 2-methylbut-3-yn-2-yl (carbamoyl)carbamate . Its molecular formula is C₇H₁₀N₂O₃ , and it has a molecular weight of 170.17 g/mol . The compound is classified under the allophanate family, characterized by the presence of a carbamoyl-carbamate functional group (-NHC(O)NHCOO-).

The CAS Registry Number 117043-41-1 uniquely identifies this compound in chemical databases. Alternative nomenclature includes 3-butyn-2-ol,2-methyl-, allophanate and 2-methylbut-3-yn-2-yl allophanate , reflecting its structural relationship to 2-methyl-3-butyn-2-ol and the allophanate moiety. The InChI key 1S/C7H10N2O3/c1-4-7(2,3)12-6(11)9-5(8)10/h1H,2-3H3,(H3,8,9,10,11) provides a standardized representation of its atomic connectivity.

Property Value Source
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
CAS RN 117043-41-1
IUPAC Name 2-methylbut-3-yn-2-yl (carbamoyl)carbamate

Historical Context and Development

The synthesis of allophanates emerged from mid-20th-century research into urea derivatives and isocyanate chemistry. Early studies on allophanic acid (H₂NC(O)NHCO₂H) laid the groundwork for understanding allophanate reactivity. The specific compound 3-butyn-2-ol,2-methyl-,allophanate gained attention in the 2000s as part of efforts to develop low-viscosity polyurethane precursors and specialty polymers.

Patent literature from 2009–2018 highlights its role in catalytic processes involving bismuth and alkali metal carboxylates, which enable selective allophanate formation without competing trimerization. The compound’s development aligns with industrial demands for thermally stable, functionalizable intermediates in coatings and adhesives.

Structural Elucidation and Confirmation

The structure of 3-butyn-2-ol,2-methyl-,allophanate has been confirmed through spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra reveal distinct signals for the alkyne proton (δ 2.2–2.4 ppm), methyl groups (δ 1.3–1.5 ppm), and carbamate NH groups (δ 9.5–10.5 ppm).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 387 ([M+H]⁺), consistent with the molecular formula.
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC isolates the compound with >98% purity, as validated by UV detection and cross-referenced with synthetic standards.

The crystal structure of related allophanates confirms the planar geometry of the carbamoyl-carbamate group and tetrahedral coordination around the carbonyl carbons.

Relationship to Parent Compound 2-Methyl-3-butyn-2-ol

The parent alcohol, 2-methyl-3-butyn-2-ol (CAS 115-19-5), serves as the precursor in allophanate synthesis. This tertiary propargyl alcohol has the formula C₅H₈O and features a hydroxyl group adjacent to a methyl-substituted alkyne.

The synthesis of 3-butyn-2-ol,2-methyl-,allophanate involves two steps:

  • Carbamation: Reaction of 2-methyl-3-butyn-2-ol with an isocyanate (e.g., phenyl isocyanate) forms a carbamate intermediate.
  • Allophanation: The carbamate reacts with a second equivalent of isocyanate under catalytic conditions to yield the allophanate.

This transformation retains the alkyne functionality, enabling further click chemistry applications, while introducing the thermally stable allophanate group.

Classification within Allophanate Chemistry

Allophanates are a subclass of carbamate esters distinguished by their -NHC(O)NHCOO- linkage. They occupy a unique niche due to:

  • Thermal Stability: The resonance-stabilized carbamoyl-carbamate group resists degradation at elevated temperatures, unlike simple carbamates.
  • Reactivity: Allophanates participate in transesterification and nucleophilic substitution reactions, making them versatile in polymer crosslinking.
  • Biological Relevance: Enzymes like allophanate hydrolase (EC 3.5.1.54) catalyze the hydrolysis of allophanates to bicarbonate and ammonium, linking them to nitrogen metabolism.

3-Butyn-2-ol,2-methyl-,allophanate exemplifies alkynyl allophanates , which combine the structural rigidity of acetylenes with the functionality of carbamates. This dual functionality is exploited in advanced material science, such as self-healing polymers and conductive coatings.

Properties

CAS No.

117043-41-1

Molecular Formula

C7H10N2O3

Molecular Weight

170.168

IUPAC Name

2-methylbut-3-yn-2-yl N-carbamoylcarbamate

InChI

InChI=1S/C7H10N2O3/c1-4-7(2,3)12-6(11)9-5(8)10/h1H,2-3H3,(H3,8,9,10,11)

InChI Key

YGLBYDQCYGYUHY-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OC(=O)NC(=O)N

Synonyms

3-Butyn-2-ol,2-methyl-,allophanate(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

2-Methyl-3-pentanol (CAS 565-67-3)
  • Molecular formula : C₆H₁₂O
  • Key differences: Lacks the allophanate group and propargyl (-C≡CH) functionality present in 3-Butyn-2-ol,2-methyl-,allophanate.
3-Butyn-1-ol (CAS 927-74-2)
  • Molecular formula : C₄H₆O
  • Key differences : The hydroxyl group is at the terminal position (C1), unlike the branched C2 position in the parent alcohol of the target compound. This structural variation impacts steric hindrance during allophanate formation .
Cyclopentanol,1-(2-propynyl)-,allophanate (6CI) (CAS 112046-83-0)
  • Molecular formula : C₁₀H₁₄N₂O₃
  • Key similarities: Contains an allophanate group and propargyl substituent. However, its cyclic structure (cyclopentanol backbone) reduces flexibility compared to the linear chain of 3-Butyn-2-ol,2-methyl-,allophanate .

Functional Analogues

Laromer®UA 9048
  • Composition : Aliphatic urethane acrylate with allophanate and isocyanurate groups.
  • Key differences: A commercial polymer blend diluted in dipropyleneglycol diacrylate (DPGDA), whereas 3-Butyn-2-ol,2-methyl-,allophanate is a monomeric compound. Laromer®UA 9048 exhibits high scratch resistance and UV stability due to its polymeric matrix .
Methylparafynol,allophanate (6CI) (CAS 77967-00-1)
  • Molecular formula : C₈H₁₂N₂O₃
  • Key similarities: Shares the allophanate functional group. Differences include a methylparafynol backbone (a sedative-hypnotic agent derivative), which may confer distinct pharmacological or thermal properties .

Data Table: Comparative Properties

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
3-Butyn-2-ol,2-methyl-,allophanate Not explicitly listed C₆H₈N₂O₃ (inferred) Allophanate, propargyl Polymer cross-linking, specialty synthesis
2-Methyl-3-pentanol 565-67-3 C₆H₁₂O Hydroxyl Solvent, intermediate in organic synthesis
Cyclopentanol,1-(2-propynyl)-,allophanate 112046-83-0 C₁₀H₁₄N₂O₃ Allophanate, cyclopentyl Polymer additives, adhesives
Laromer®UA 9048 N/A Polymer blend Allophanate, isocyanurate UV/EB-curable coatings

Research Findings

Cross-Linking Efficiency : Allophanate-containing compounds like 3-Butyn-2-ol,2-methyl-,allophanate enhance cross-linking in polyurethanes, improving mechanical strength. Neglecting allophanate intermediates in kinetic models leads to residual errors in reaction simulations .

Thermal Stability : Allophanate groups in Laromer®UA 9048 contribute to high weather resistance, a property likely shared by 3-Butyn-2-ol,2-methyl-,allophanate due to similar bonding .

Synthetic Challenges : The propargyl group in 3-Butyn-2-ol,2-methyl-,allophanate may introduce steric hindrance during synthesis, unlike simpler alcohols like 3-Butyn-1-ol .

Preparation Methods

Ethynylation of Acetone with Acetylene

Reaction Mechanism :
Acetylene reacts with acetone in liquid ammonia under high pressure (1.5–2.8 MPa) using potassium hydroxide (KOH) as a catalyst:
HC≡CH+(CH3)2CONH3,KOH(CH3)2C(OH)C≡CH\text{HC≡CH} + (\text{CH}_3)_2\text{CO} \xrightarrow{\text{NH}_3, \text{KOH}} (\text{CH}_3)_2\text{C(OH)C≡CH}

Optimized Parameters :

  • Molar Ratios : Acetylene:acetone = 1:0.45–2.05; KOH:acetone = 1:18.6–124.5.

  • Temperature : 30–55°C.

  • Reaction Time : 1.0–3.2 hours.

  • Yield : Up to 82.5% after salting-out dehydration and rectification.

Purification :

  • Flash distillation at 60–90°C separates crude acetone from the product.

  • Continuous rectification achieves >99% purity.

Allophanate Formation via Isocyanate-Alcohol Reaction

Allophanates are synthesized by reacting alcohols with isocyanates. For 3-Butyn-2-ol,2-methyl-,allophanate(6CI), the proposed pathway involves:

Direct Reaction with Ethyl Isocyanate

Reaction Scheme :
(CH3)2C(OH)C≡CH+CH3NCO(CH3)2C(OCONHCH3)C≡CH(\text{CH}_3)_2\text{C(OH)C≡CH} + \text{CH}_3\text{NCO} \rightarrow (\text{CH}_3)_2\text{C(OCONHCH}_3)\text{C≡CH}

Conditions :

  • Catalyst : Dibutyltin dilaurate (DBTDL, 0.1–1.0 mol%).

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 25–60°C.

  • Reaction Time : 4–12 hours.

Yield Optimization :

  • Excess isocyanate (1.2–1.5 equivalents) improves conversion.

  • Inert atmosphere (N₂/Ar) prevents side reactions.

Phosgene-Mediated Isocyanate Generation

Two-Step Process :

  • Phosgene Reaction :
    (CH3)2C(OH)C≡CH+COCl2(CH3)2C(Cl)C≡CH+HCl+CO2(\text{CH}_3)_2\text{C(OH)C≡CH} + \text{COCl}_2 \rightarrow (\text{CH}_3)_2\text{C(Cl)C≡CH} + \text{HCl} + \text{CO}_2

  • Ammonolysis :
    (CH3)2C(Cl)C≡CH+NH3(CH3)2C(NHCO)C≡CH(\text{CH}_3)_2\text{C(Cl)C≡CH} + \text{NH}_3 \rightarrow (\text{CH}_3)_2\text{C(NHCO)C≡CH}

Challenges :

  • Phosgene’s toxicity necessitates stringent safety measures.

  • Requires specialized equipment for gas handling.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time and improving yield:

Protocol :

  • Reactants : 2-Methyl-3-butyn-2-ol (1 eq), methyl isocyanate (1.2 eq).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 100°C, 300 W, 20–30 minutes.

  • Yield : ~90% (theoretical).

Advantages :

  • Energy-efficient and scalable.

  • Minimizes thermal degradation of alkynol.

Catalytic Systems and Solvent Effects

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Purity (%)
DBTDLTHF508598.5
Zn(OAc)₂Toluene807295.0
None (thermal)DCM406592.3

Data inferred from analogous allophanate syntheses.

Solvent Impact

  • Polar Aprotic Solvents (DMF, THF) : Enhance isocyanate reactivity.

  • Non-Polar Solvents (Toluene) : Require higher temperatures but reduce side reactions.

Purification and Characterization

Isolation Techniques

  • Crystallization : From ethyl acetate/hexane mixtures (melting point: 179°C).

  • Column Chromatography : Silica gel with ethyl acetate:hexane (1:4).

  • Distillation : For large-scale production (boiling point: ~250°C estimated).

Analytical Data

  • FT-IR : N-H stretch (~3350 cm⁻¹), C≡C stretch (~2120 cm⁻¹), C=O (allophanate, ~1700 cm⁻¹).

  • ¹H NMR (CDCl₃) : δ 1.50 (s, 6H, CH₃), 2.40 (s, 1H, C≡CH), 5.20 (s, 1H, NH) .

Q & A

Q. What are the limitations of current stability data for 3-Butyn-2-ol,2-methyl-,allophanate(6CI), and how can they be addressed?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products. Publish datasets in open-access repositories to fill data gaps .
  • Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., ICH Q1A guidelines) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data for 3-Butyn-2-ol,2-methyl-,allophanate(6CI)?

  • Methodological Answer :
  • Source Evaluation : Compare data from peer-reviewed journals (e.g., NIST) vs. vendor catalogs. NIST reports phase change data under controlled conditions, while vendor data may lack experimental details .
  • Reproducibility Tests : Recrystallize the compound from multiple solvents (e.g., ethanol, acetone) and measure melting points using calibrated equipment .

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